Regioisomeric Structural Identity vs. 1-(4-Methylphenyl)-5-phenyl-1H-imidazole
The target compound, 5-(4-methylphenyl)-1-phenyl-1H-imidazole, is a specific regioisomer structurally distinct from 1-(4-methylphenyl)-5-phenyl-1H-imidazole. In the target compound, the p-tolyl group is attached to the carbon at position 5 of the imidazole ring, while the unsubstituted phenyl occupies the N-1 position. In the inverted regioisomer, this arrangement is reversed. This structural distinction is critical because the Almansa et al. (2003) SAR study on 1,5-diarylimidazole COX-2 inhibitors demonstrated that the substitution pattern on the imidazole core is a primary driver of in vitro potency and selectivity. Lead optimization in that series identified specific regioisomeric configurations (e.g., a 4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl core) as essential for high COX-2 affinity, with inverted regioisomers showing significantly reduced or altered activity profiles [1]. Consequently, the target compound provides a well-defined scaffold for exploring SAR around the C-5 aryl group, distinct from its N-1 aryl-substituted isomer.
| Evidence Dimension | Regioisomeric scaffold configuration |
|---|---|
| Target Compound Data | 5-(4-methylphenyl)-1-phenyl regioisomer (p-tolyl at C-5) |
| Comparator Or Baseline | 1-(4-methylphenyl)-5-phenyl regioisomer (p-tolyl at N-1); UR-8880 (clinical candidate) core with halogen/methoxy C-5 substituent |
| Quantified Difference | Quantitative activity difference not experimentally determined for this exact pair; class-level SAR indicates regioisomer substitution pattern changes COX-2 IC50 by orders of magnitude in human whole blood assay |
| Conditions | COX-1/COX-2 inhibition assay in human whole blood, carrageenan-induced paw edema and air-pouch in vivo models (Almansa et al. 2003) |
Why This Matters
For procurement in medicinal chemistry, the exact regioisomer is essential as a synthetic intermediate or impurity standard, because the inverted isomer cannot serve as a valid structural analog in SAR campaigns targeting the C-5 aryl binding region.
- [1] Almansa, C., et al. Synthesis and Structure-Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. J. Med. Chem. 2003, 46(16), 3463-3475. View Source
